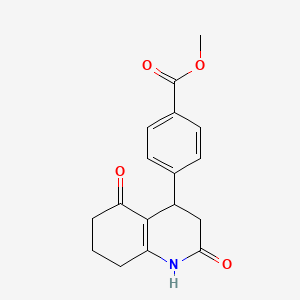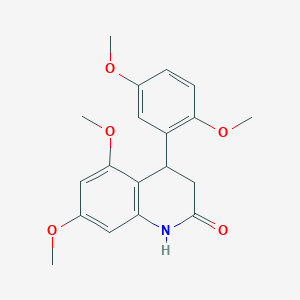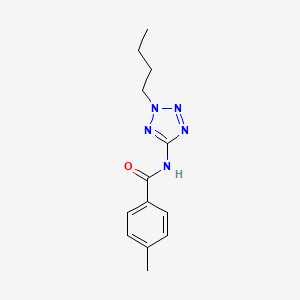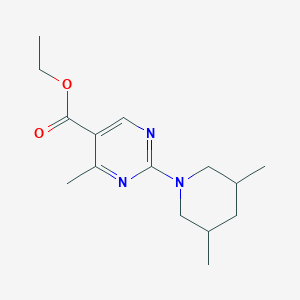![molecular formula C14H12ClFN2O3S B4436548 N-(3-chloro-4-fluorophenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4436548.png)
N-(3-chloro-4-fluorophenyl)-3-[(methylsulfonyl)amino]benzamide
Übersicht
Beschreibung
N-(3-chloro-4-fluorophenyl)-3-[(methylsulfonyl)amino]benzamide, also known as CFTR(inh)-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel protein present in the epithelial cells of various organs, including the lungs, pancreas, and sweat glands. CFTR(inh)-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF) and other diseases caused by CFTR dysfunction.
Wirkmechanismus
N-(3-chloro-4-fluorophenyl)-3-[(methylsulfonyl)amino]benzamide(inh)-172 acts as a selective inhibitor of N-(3-chloro-4-fluorophenyl)-3-[(methylsulfonyl)amino]benzamide protein by binding to a specific site on the protein and blocking its activity. N-(3-chloro-4-fluorophenyl)-3-[(methylsulfonyl)amino]benzamide protein is a chloride channel that regulates the transport of chloride ions across the cell membrane. In CF patients, the mutated N-(3-chloro-4-fluorophenyl)-3-[(methylsulfonyl)amino]benzamide protein is either absent or dysfunctional, leading to the accumulation of chloride ions inside the cells and the production of thick and sticky mucus. N-(3-chloro-4-fluorophenyl)-3-[(methylsulfonyl)amino]benzamide(inh)-172 inhibits the activity of N-(3-chloro-4-fluorophenyl)-3-[(methylsulfonyl)amino]benzamide protein, leading to the reduction of chloride ion transport and the improvement of lung function in CF patients.
Biochemical and physiological effects:
N-(3-chloro-4-fluorophenyl)-3-[(methylsulfonyl)amino]benzamide(inh)-172 has been shown to have several biochemical and physiological effects in CF patients. In vitro studies have demonstrated that N-(3-chloro-4-fluorophenyl)-3-[(methylsulfonyl)amino]benzamide(inh)-172 inhibits the activity of N-(3-chloro-4-fluorophenyl)-3-[(methylsulfonyl)amino]benzamide protein in a dose-dependent manner, leading to the reduction of chloride ion transport and the improvement of ion transport across the cell membrane. In vivo studies have shown that N-(3-chloro-4-fluorophenyl)-3-[(methylsulfonyl)amino]benzamide(inh)-172 reduces the production of mucus and improves lung function in CF patients.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chloro-4-fluorophenyl)-3-[(methylsulfonyl)amino]benzamide(inh)-172 has several advantages and limitations for lab experiments. One of the advantages is its selectivity towards N-(3-chloro-4-fluorophenyl)-3-[(methylsulfonyl)amino]benzamide protein, which allows for the specific inhibition of the protein without affecting other ion channels. Another advantage is its potency, as N-(3-chloro-4-fluorophenyl)-3-[(methylsulfonyl)amino]benzamide(inh)-172 has been shown to inhibit N-(3-chloro-4-fluorophenyl)-3-[(methylsulfonyl)amino]benzamide protein activity at nanomolar concentrations. However, one of the limitations is its solubility, as N-(3-chloro-4-fluorophenyl)-3-[(methylsulfonyl)amino]benzamide(inh)-172 is poorly soluble in water and requires the use of organic solvents for preparation and administration.
Zukünftige Richtungen
N-(3-chloro-4-fluorophenyl)-3-[(methylsulfonyl)amino]benzamide(inh)-172 has several potential future directions for research and development. One of the directions is the optimization of its pharmacokinetic properties, including its solubility and bioavailability, to improve its therapeutic efficacy and reduce its toxicity. Another direction is the combination of N-(3-chloro-4-fluorophenyl)-3-[(methylsulfonyl)amino]benzamide(inh)-172 with other N-(3-chloro-4-fluorophenyl)-3-[(methylsulfonyl)amino]benzamide modulators, such as potentiators and correctors, to enhance its therapeutic effects. Additionally, N-(3-chloro-4-fluorophenyl)-3-[(methylsulfonyl)amino]benzamide(inh)-172 could be tested for its potential therapeutic applications in other diseases caused by N-(3-chloro-4-fluorophenyl)-3-[(methylsulfonyl)amino]benzamide dysfunction, such as chronic obstructive pulmonary disease (COPD) and bronchiectasis.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-fluorophenyl)-3-[(methylsulfonyl)amino]benzamide(inh)-172 has been extensively studied for its potential therapeutic applications in CF and other diseases caused by N-(3-chloro-4-fluorophenyl)-3-[(methylsulfonyl)amino]benzamide dysfunction. CF is a genetic disorder that affects the lungs, pancreas, and other organs, leading to the production of thick and sticky mucus that clogs the airways and causes infections. CF is caused by mutations in the N-(3-chloro-4-fluorophenyl)-3-[(methylsulfonyl)amino]benzamide gene, which encodes the N-(3-chloro-4-fluorophenyl)-3-[(methylsulfonyl)amino]benzamide protein. N-(3-chloro-4-fluorophenyl)-3-[(methylsulfonyl)amino]benzamide(inh)-172 has been shown to inhibit the activity of N-(3-chloro-4-fluorophenyl)-3-[(methylsulfonyl)amino]benzamide protein, leading to the reduction of mucus production and improvement of lung function in CF patients.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3-(methanesulfonamido)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O3S/c1-22(20,21)18-11-4-2-3-9(7-11)14(19)17-10-5-6-13(16)12(15)8-10/h2-8,18H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTZKIUEOPNRBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylpropanamide](/img/structure/B4436470.png)
![3-methyl-4-{[4-(propionyloxy)benzoyl]amino}benzoic acid](/img/structure/B4436476.png)


![9-(4-hydroxy-3,5-dimethoxyphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4436504.png)

![2-[(3-cyano-2-pyridinyl)thio]-N-cyclohexyl-N-methylacetamide](/img/structure/B4436521.png)
![3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-4-isoxazolesulfonamide](/img/structure/B4436527.png)





